molecular formula C9H14N2S B2358818 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 867285-14-1

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2358818
CAS No.: 867285-14-1
M. Wt: 182.29
InChI Key: QPCCZQZWCFTCOU-UHFFFAOYSA-N
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Description

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-acetyl-N-methyl-β-aminopropionitrile with a catalyst such as copper chloride to facilitate the cyclization process . The reaction conditions often include refluxing in a suitable solvent to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is unique due to its benzothiazole ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-9(2)5-3-4-6-7(9)11-8(10)12-6/h3-5H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCZQZWCFTCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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